molecular formula C14H18O2 B12574328 Methyl 3-ethyl-5-phenylpent-2-enoate CAS No. 189890-32-2

Methyl 3-ethyl-5-phenylpent-2-enoate

Cat. No.: B12574328
CAS No.: 189890-32-2
M. Wt: 218.29 g/mol
InChI Key: DEGMLTXEWVNNLQ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-phenylpent-2-enoate is an α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with a 3-ethyl group and a 5-phenyl moiety. Its structure combines an electron-deficient α,β-unsaturated ester system with hydrophobic alkyl and aromatic substituents, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

189890-32-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 3-ethyl-5-phenylpent-2-enoate

InChI

InChI=1S/C14H18O2/c1-3-12(11-14(15)16-2)9-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3

InChI Key

DEGMLTXEWVNNLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OC)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Fischer Esterification

The most straightforward and commonly employed method for preparing methyl 3-ethyl-5-phenylpent-2-enoate is the Fischer esterification. This involves reacting the corresponding carboxylic acid with methanol under reflux conditions in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The acid catalyzes the formation of the ester by protonating the carbonyl oxygen, facilitating nucleophilic attack by methanol, followed by dehydration to yield the ester product.

  • Reaction conditions: Reflux with methanol and catalytic sulfuric acid or HCl.
  • Advantages: Simple, cost-effective, and widely applicable.
  • Limitations: Requires removal of water to drive equilibrium; may need prolonged reflux for complete conversion.

Knoevenagel Condensation Followed by Esterification

Another synthetic route involves the Knoevenagel condensation of aldehydes with malonic acid derivatives to form α,β-unsaturated carboxylic acids, which are subsequently converted into methyl esters.

  • Step 1: Knoevenagel condensation between an aldehyde (e.g., 3-phenylpropanal derivatives) and malonic acid or its derivatives in the presence of a base such as piperidine.
  • Step 2: Esterification of the resulting α,β-unsaturated acid with methanol, often using trimethylsilyl diazomethane or acid catalysis.
  • Reaction conditions: Heating under reflux for condensation; mild conditions for esterification.
  • Yields: Typically high (above 80%) for both steps.
  • Reference: This method is well-documented for synthesizing α,β-unsaturated methyl esters structurally related to this compound.

Olefination Reactions (Wittig or Horner–Wadsworth–Emmons)

Olefination of aldehydes with phosphonate esters or phosphonium ylides is a key method to introduce the α,β-unsaturation and the ester functionality simultaneously.

  • Procedure: Reaction of an aldehyde (e.g., 3-phenylpropanal) with a phosphonate ester such as ethyl or methyl phosphonoacetate in the presence of a base like DBU or triethylamine.
  • Conditions: Typically performed in dry acetonitrile or THF at room temperature or under reflux.
  • Advantages: Provides control over the E/Z stereochemistry of the double bond.
  • Yields: Moderate to high (50–85%).
  • Example: Synthesis of (E)-ethyl 5-phenylpent-2-enoate with 72% yield reported using this method.

Continuous Flow and Microreactor Techniques

In industrial or advanced laboratory settings, continuous flow synthesis using microreactor systems has been applied to improve efficiency, yield, and sustainability.

  • Benefits: Enhanced heat and mass transfer, precise control of reaction parameters, and scalability.
  • Application: Direct esterification or olefination reactions can be adapted to flow chemistry for this compound production.

Detailed Reaction Conditions and Data

Method Starting Materials Catalyst/Base Solvent Temperature Yield (%) Notes
Fischer Esterification 3-ethyl-5-phenylpent-2-enoic acid H2SO4 or HCl Methanol Reflux (~65-70 °C) 70-85 Requires water removal to shift equilibrium
Knoevenagel + Esterification 3-phenylpropanal + malonic acid Piperidine (condensation), TMS-diazomethane (esterification) Pyridine (condensation), MeOH (esterification) 100-130 °C (condensation), 0 °C to RT (esterification) 80-90 High selectivity for E-isomer
Olefination (Horner–Wadsworth–Emmons) 3-phenylpropanal + phosphonate ester DBU or Et3N Dry acetonitrile or THF RT to reflux (60-100 °C) 50-75 Good stereocontrol, moderate reaction time
Continuous Flow Synthesis Carboxylic acid + methanol Acid catalyst Methanol or mixed solvents Controlled flow, variable >85 Enhanced scalability and reproducibility

Research Findings and Mechanistic Insights

  • The Fischer esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and elimination of water. The reaction equilibrium can be driven forward by removing water or using excess methanol.
  • Knoevenagel condensation forms the α,β-unsaturated acid intermediate through base-catalyzed condensation of aldehydes with malonic acid derivatives. Subsequent esterification with trimethylsilyl diazomethane provides mild and efficient methylation without harsh acidic conditions.
  • Olefination reactions allow for the direct formation of the α,β-unsaturated ester with control over the double bond geometry. The use of bases like DBU facilitates the generation of the phosphonate carbanion, which attacks the aldehyde carbonyl, followed by elimination to form the double bond.
  • Continuous flow methods improve reaction kinetics and safety, especially for exothermic esterification reactions, by providing precise temperature and mixing control.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl 3-ethyl-5-phenylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-ethyl-5-phenylpent-2-enoate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, resulting in the formation of the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-ethyl-5-phenylpent-2-enoate can be contextualized by comparing it to related esters and acids (Table 1). Key factors include substituent effects, electronic conjugation, and steric hindrance.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Position) Functional Group Key Properties/Applications Reference
This compound 3-ethyl, 5-phenyl (C3, C5) Ester (methyl) High lipophilicity; potential intermediate in drug synthesis
Methyl 3-methyl-5-phenylpent-2-enoate 3-methyl, 5-phenyl (C3, C5) Ester (methyl) Lower steric bulk than ethyl analog; used in fine chemical R&D
(E)-3-Methyl-5-phenylpent-2-enoic acid 3-methyl, 5-phenyl (C3, C5) Carboxylic acid Acid form; hydrolyzed product of esters; bioactive potential
5-(4-Chloro-phenyl)-3-phenylpent-2-enoic acid 4-Cl-phenyl (C5), 3-phenyl (C3) Carboxylic acid Enhanced acidity due to electron-withdrawing Cl; antimicrobial applications
Ethyl 2-acetyl-5-phenylpent-4-enoate 2-acetyl, 5-phenyl (C2, C5) Ester (ethyl) Conjugated enolate system; used in cycloaddition reactions

Key Observations :

Phenyl vs. Chlorophenyl: The 5-phenyl group in the target compound contributes to π-π stacking interactions, whereas the 4-chlorophenyl substituent in 5-(4-Chloro-phenyl)-3-phenylpent-2-enoic acid enhances electronic withdrawal, increasing acidity and antimicrobial activity .

Functional Group Differences: Ester vs. Acid: The methyl ester group in this compound offers hydrolytic stability compared to the carboxylic acid form (e.g., (E)-3-Methyl-5-phenylpent-2-enoic acid), which is more reactive in coupling reactions .

Double Bond Position: Ethyl 2-acetyl-5-phenylpent-4-enoate features a pent-4-enoate backbone, shifting conjugation away from the ester group. This reduces electrophilicity at the α,β-position compared to the pent-2-enoate system in the target compound .

Physicochemical Properties

Inferred properties based on substituent contributions (Table 2):

Table 2: Estimated Physicochemical Properties

Property This compound Methyl 3-methyl-5-phenylpent-2-enoate
Molecular Weight ~218.3 g/mol ~204.3 g/mol
LogP (Lipophilicity) ~3.5 (higher than methyl analog) ~3.0
Boiling Point ~280–300°C (estimated) ~260–280°C

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